Xmu-MP-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XMU-MP-1 is a selective inhibitor of the mammalian sterile 20-like kinase 1 and 2 (MST1/2), which are key components of the Hippo signaling pathway. This pathway plays a crucial role in regulating cell proliferation, apoptosis, and tissue homeostasis. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including Alzheimer’s disease and tissue regeneration .
Mechanism of Action
Target of Action
Xmu-MP-1 is a potent, selective, and ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2) . MST1/2 are key components of the Hippo signaling pathway, which plays a crucial role in tissue regeneration, stem cell self-renewal, and organ size control .
Mode of Action
this compound interacts with its targets, MST1/2, by inhibiting their kinase activity . This inhibition is achieved through ATP competition, which prevents the phosphorylation of MOB1, a downstream substrate of MST2 . This action results in the inactivation of the Hippo signaling pathway and the potentiation of the Wnt/β-Catenin signaling pathway .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the Hippo and Wnt/β-Catenin signaling pathways . By inhibiting MST1/2, this compound inactivates the Hippo signaling pathway, which is known to inhibit cell proliferation and promote apoptosis . Concurrently, it potentiates the Wnt/β-Catenin signaling pathway, which is associated with cell growth and regeneration .
Pharmacokinetics
It has been successfully administered in animal models via intraperitoneal injection , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to improve cognitive deficits in a rat model of Alzheimer’s disease . It reduces tau phosphorylation, amyloid-beta deposition, oxidative stress, neurotoxicity, neuroinflammation, synaptic dysfunction, neuronal apoptosis, and neurodegeneration . In addition, it has been found to increase the number of pancreatic β cells and enhance Langerhans islet area in a mouse model of diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effect on cell cycle progression may vary depending on the tissue context . Researchers should exercise caution when interpreting the effects of this compound, especially in tissues with actively proliferating cell populations .
Biochemical Analysis
Biochemical Properties
Xmu-MP-1 functions as an ATP-competitive inhibitor of MST1/2, with IC50 values of 71.1 nM for MST1 and 38.1 nM for MST2 . By inhibiting MST1/2, this compound prevents the phosphorylation of downstream targets such as MOB1, LATS1/2, and YAP1. This inhibition leads to the activation of YAP1, a transcriptional regulator that promotes cell proliferation and survival . This compound interacts with various biomolecules, including kinases and transcription factors, to modulate biochemical reactions and cellular processes .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell proliferation, apoptosis, and differentiation. In a model of Alzheimer’s disease, this compound treatment reduced tau phosphorylation, amyloid-beta deposition, oxidative stress, neuroinflammation, and neuronal apoptosis . Additionally, this compound promotes liver and intestinal repair and regeneration by activating YAP1 and inhibiting MST1/2 . In hair follicle models, this compound induced growth arrest and antagonized cell cycle-dependent cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of MST1/2, which are upstream kinases in the Hippo signaling pathway . By preventing the phosphorylation of MOB1, LATS1/2, and YAP1, this compound activates YAP1, leading to the transcription of genes associated with cell proliferation and survival . This mechanism underlies the therapeutic effects of this compound in various disease models, including Alzheimer’s disease and diabetes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over different time periods. For example, in a rat model of Alzheimer’s disease, this compound was administered every 48 hours for two weeks, resulting in significant improvements in cognitive deficits and reductions in neuropathological markers . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promise in various disease models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rat model of Alzheimer’s disease, a dosage of 0.5 mg/kg body weight administered every 48 hours for two weeks was effective in reducing cognitive deficits and neuropathological markers . Higher dosages may result in toxic or adverse effects, but specific threshold effects and toxicity data are limited .
Metabolic Pathways
This compound is involved in metabolic pathways related to the Hippo signaling pathway. By inhibiting MST1/2, this compound modulates the activity of downstream effectors such as YAP1, which influences metabolic flux and metabolite levels . The specific enzymes and cofactors involved in the metabolism of this compound have not been extensively characterized .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is distributed to various tissues, including the liver and intestines, where it promotes repair and regeneration . The localization and accumulation of this compound within specific cellular compartments have not been fully elucidated .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on the Hippo signaling pathway. The targeting signals and post-translational modifications that direct this compound to these compartments have not been fully characterized . Its activity in promoting cell proliferation and survival suggests that it may be localized to areas where these processes are regulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XMU-MP-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency against MST1/2 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
XMU-MP-1 primarily undergoes reactions typical of small organic molecules, including:
Reduction: Involving the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Verteporfin: Another inhibitor of the Hippo pathway, but it targets YAP directly rather than MST1/2.
Dasatinib: A multi-kinase inhibitor that also affects the Hippo pathway but has broader kinase inhibition profiles.
Simvastatin: Indirectly affects the Hippo pathway through its effects on cellular cholesterol levels.
Uniqueness of XMU-MP-1
This compound is unique in its high selectivity and potency for MST1/2, making it a valuable tool for studying the Hippo signaling pathway and its role in various biological processes. Its ability to promote tissue regeneration and repair also sets it apart from other compounds with similar targets .
Properties
IUPAC Name |
4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHKIFCGOZTGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.